molecular formula C19H22ClN3O4S2 B2867542 N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide CAS No. 851410-31-6

N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide

Cat. No. B2867542
CAS RN: 851410-31-6
M. Wt: 455.97
InChI Key: JZHUCHWPOHCVFK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and an organic heterobicyclic compound.

Scientific Research Applications

Synthesis and Chemical Properties

The compound belongs to a class of chemicals that have been synthesized for exploring their potential applications in medicinal chemistry. The synthesis involves complex chemical reactions to introduce various functional groups that could interact with biological targets. For example, research has shown the synthesis of novel heterocyclic compounds derived from similar core structures demonstrating anti-inflammatory and analgesic properties. These compounds have been synthesized using various chemical reactions, highlighting the versatility of the chemical scaffold for further modifications and applications in drug design (A. Abu‐Hashem et al., 2020).

Biological Activities

Several studies have been conducted to evaluate the biological activities of compounds structurally related to N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide. These studies include investigations into their anticancer, antimicrobial, and enzyme inhibition properties. For instance, derivatives of thieno[3,2-d]pyrimidine have been evaluated for their antitumor activity, demonstrating potent anticancer effects against various human cancer cell lines (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017). Another study focused on the antimicrobial activities of pyrimidinone and oxazinone derivatives fused with thiophene rings, indicating significant antibacterial and antifungal effects (A. Hossan et al., 2012).

Pharmacokinetics and Drug Metabolism

The pharmacokinetics and disposition of thiouracil derivatives, including compounds similar to the one , have been studied to predict their behavior in biological systems. For example, PF-06282999, a thiouracil derivative, has been studied for its pharmacokinetics, demonstrating moderate plasma protein binding and renal clearance as the major elimination pathway in humans. Such studies are crucial for understanding the potential therapeutic applications and safety profiles of these compounds (Jennifer Q. Dong et al., 2016).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S2/c1-11-8-14-17(29-11)18(25)23(6-7-26-2)19(22-14)28-10-16(24)21-13-9-12(20)4-5-15(13)27-3/h4-5,9,11H,6-8,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHUCHWPOHCVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide

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